Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate
Description
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate is a cyclobutane derivative featuring a benzyl ester group and two substituents at the 3-position of the cyclobutane ring: a hydroxyl (-OH) and a methyl (-CH₃) group.
This compound is synthesized via fluorination reactions, as demonstrated in a protocol where diethylaminosulfur trifluoride (DAST) reacts with this compound in dichloromethane under argon to yield fluorinated derivatives .
Properties
IUPAC Name |
benzyl 3-hydroxy-3-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(15)7-11(8-13)12(14)16-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFVTFZFBYSFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3-Oxocyclobutanecarboxylic Acid
The foundational step involves converting 3-oxocyclobutanecarboxylic acid to its benzyl ester. This is achieved via:
- Reagents : Benzyl bromide, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
- Solvents : Acetone, tetrahydrofuran (THF), or acetonitrile.
- Conditions : Reflux (50–80°C) for 12–16 hours under nitrogen.
3-Oxocyclobutanecarboxylic acid (5 g, 44 mmol), K₂CO₃ (12 g, 88 mmol), and benzyl bromide (11.2 g, 66 mmol) in acetone (50 mL) are refluxed for 16 hours. Purification via silica gel chromatography (hexane/EtOAc gradient) yields benzyl 3-oxocyclobutanecarboxylate.
Key Data :
| Yield | Purity | Reaction Time |
|---|---|---|
| 88% | >95% | 16 hours |
Reduction of Ketone to Hydroxyl Group
The ketone moiety in benzyl 3-oxocyclobutanecarboxylate is reduced to a hydroxyl group using:
- Reducing Agents : Sodium borohydride (NaBH₄) in THF/MeOH or THF/H₂O.
- Conditions : 0°C to room temperature for 0.5–1 hour.
NaBH₄ (215 mg, 5.68 mmol) is added to benzyl 3-oxocyclobutanecarboxylate (2.3 g, 11.3 mmol) in THF/MeOH (30 mL/1.5 mL) at 0°C. After 30 minutes, the mixture is extracted with DCM and purified via reverse-phase chromatography to yield benzyl 3-hydroxycyclobutanecarboxylate (53% yield).
Key Data :
| Reducing Agent | Yield | Reaction Time |
|---|---|---|
| NaBH₄ | 53–88% | 0.5–1 hour |
MeMgBr (1.2 equiv) is added dropwise to benzyl 3-oxocyclobutanecarboxylate in THF at −78°C. The reaction is quenched with NH₄Cl, extracted with EtOAc, and purified to yield the tertiary alcohol.
- Diastereomeric mixtures may form, requiring chiral chromatography for resolution.
- Typical yields: 40–60% (based on analogous reductions in search results).
One-Pot Synthesis from 3-Oxo Precursors
Advanced protocols combine esterification and reduction in a single pot:
- Reagents : 3-Oxocyclobutanecarboxylic acid, benzyl bromide, NaBH₄.
- Conditions : Sequential addition of reagents in THF/H₂O.
Example :
3-Oxocyclobutanecarboxylic acid is esterified with benzyl bromide/K₂CO₃, followed by in-situ NaBH₄ reduction. The crude product is purified via flash chromatography.
Stereochemical Considerations
- Chiral Resolution : Diastereomers (e.g., cis/trans) are separated using chiral columns (e.g., ChiralPak AY-20µm) with SFC CO₂/isopropanol gradients.
- Typical Results :
- trans-Isomer : >90% enantiomeric excess (ee).
- cis-Isomer : Minor product (e.g., 361 mg isolated).
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Esterification + Reduction | High yields (88%) | Requires multiple steps |
| One-Pot Synthesis | Streamlined process | Lower yield (~50%) |
| Chiral Resolution | High enantiopurity | Costly chromatography |
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 3-oxo-3-methylcyclobutanecarboxylate
Reduction: Benzyl 3-hydroxy-3-methylcyclobutanol
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Organic Synthesis
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies
The compound has been employed in biological research to study enzyme-catalyzed reactions involving ester hydrolysis. Its structural characteristics allow researchers to investigate mechanisms of action and interactions with biological systems.
Antimicrobial Research
Recent studies have highlighted the antimicrobial efficacy of this compound against pathogens such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) indicate its potential as a novel antimicrobial agent, suggesting further exploration in medicinal chemistry.
Anti-inflammatory Properties
Research findings indicate that this compound can modulate inflammatory responses by reducing levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in developing anti-inflammatory therapies.
Industrial Applications
This compound is also used in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymer chemistry and material science, where it can act as a precursor to various functionalized polymers.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers demonstrated the significant activity of this compound against Staphylococcus aureus and Escherichia coli. The research involved determining the MICs and assessing the compound's mechanism of action, which revealed its potential for further development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of this compound. It was found that this compound effectively reduced TNF-α levels in stimulated macrophages, indicating its role in inflammatory modulation. This finding opens avenues for its application in treating inflammatory diseases.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for complex organic molecules |
| Biological Studies | Investigating enzyme-catalyzed reactions |
| Antimicrobial Research | Significant activity against Staphylococcus aureus and Escherichia coli |
| Anti-inflammatory | Reduces TNF-α levels; potential for anti-inflammatory therapies |
| Industrial Production | Used in specialty chemicals and polymer synthesis |
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate in chemical reactions involves the nucleophilic attack on the ester carbonyl carbon, leading to the formation of various products depending on the reaction conditions and reagents used. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between benzyl 3-hydroxy-3-methylcyclobutanecarboxylate and analogous cyclobutane derivatives:
*Estimated based on structurally similar compounds.
Key Comparative Insights:
Substituent Effects: The 3-hydroxy-3-methyl substituents in the target compound introduce steric hindrance and hydrogen-bonding capacity, which may influence its solubility and interaction with biological targets . In contrast, 3-oxocyclobutanecarboxylate (ketone) lacks hydrogen-bond donors, making it more reactive in nucleophilic additions . 3-Benzyloxy substituents (e.g., in methyl 3-(benzyloxy)cyclobutanecarboxylate) act as protecting groups, enhancing stability during synthetic procedures .
Ester Group Impact: Benzyl esters (e.g., in the target compound) are often used to protect carboxylic acids during synthesis due to their stability under acidic conditions and ease of removal via hydrogenolysis . Methyl/ethyl esters (e.g., methyl 3-(benzyloxy)cyclobutanecarboxylate) are more lipophilic, influencing their pharmacokinetic profiles in drug development .
Synthetic Utility :
- The target compound’s fluorination protocol yields only 7% of the desired product, indicating challenges in reaction efficiency . Comparatively, benzyl 3-hydroxycyclobutanecarboxylate (C₁₂H₁₄O₃) is synthesized via simpler esterification routes with higher yields .
Applications: The target compound’s fluorinated derivatives are explored for therapeutic applications, such as protease inhibitors or anti-inflammatory agents . Benzyl 3-oxocyclobutanecarboxylate (C₁₂H₁₂O₃) serves as a key intermediate in synthesizing heterocyclic compounds like oxazoloquinolines .
Biological Activity
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate (C12H14O3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview
This compound is characterized by a cyclobutane ring with hydroxyl and carboxyl functional groups. Its unique structure allows for various interactions at the molecular level, which may contribute to its biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against several bacterial strains, suggesting its potential as a new antimicrobial agent. The proposed mechanism involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways, leading to bacterial cell death .
Anti-inflammatory Effects
Preliminary studies have also explored the anti-inflammatory properties of this compound. It has been suggested that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity positions it as a candidate for treating inflammatory diseases .
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
- Receptor Interaction : The compound may bind to receptors involved in inflammation and immune responses, altering cellular signaling pathways .
Comparative Analysis
To better understand the significance of this compound in relation to other similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclobutane ring, hydroxyl & carboxylic acid | Antimicrobial, anti-inflammatory |
| cis-3-Methyl-3-hydroxycyclobutane-carboxylic acid | Similar structure but different substituents | Limited studies on biological activity |
| trans-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid | Geometric isomer with potential differences | Not extensively studied |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by researchers found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
- Anti-inflammatory Mechanisms : Another investigation demonstrated that the compound reduced levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, highlighting its role in modulating inflammatory responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
